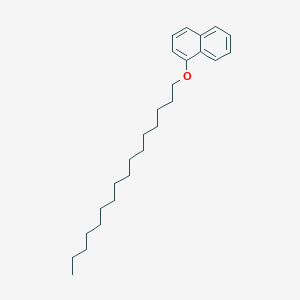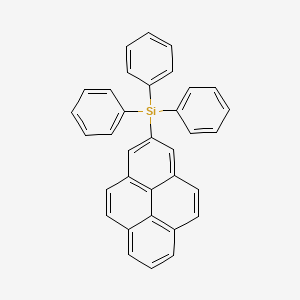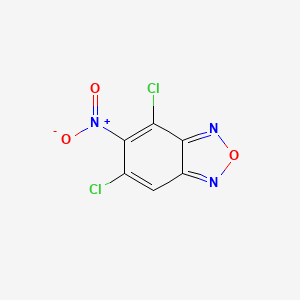
4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoxadiazole ring. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the benzoxadiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as hexamethyleneimine and dimethylamine are commonly used for substitution reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole has been extensively studied for its applications in:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for detecting biological molecules.
Medicine: Research has indicated its potential use in developing antibacterial and anticancer agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also intercalate with DNA, disrupting its normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole: Similar in structure but with different substitution patterns.
4,6-Dinitro-2,1,3-benzoxadiazole: Contains two nitro groups instead of one.
Uniqueness: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective substitution and reduction reactions makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
185253-69-4 |
|---|---|
Molekularformel |
C6HCl2N3O3 |
Molekulargewicht |
233.99 g/mol |
IUPAC-Name |
4,6-dichloro-5-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6HCl2N3O3/c7-2-1-3-5(10-14-9-3)4(8)6(2)11(12)13/h1H |
InChI-Schlüssel |
KUNPAEZEACUAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C2=NON=C21)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


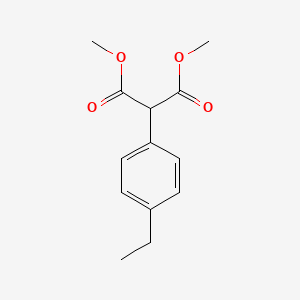

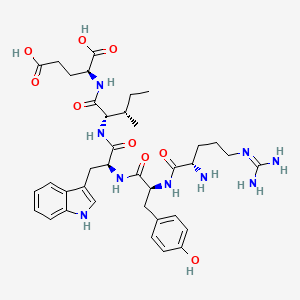
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
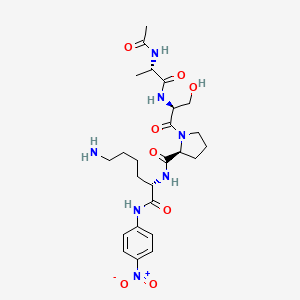
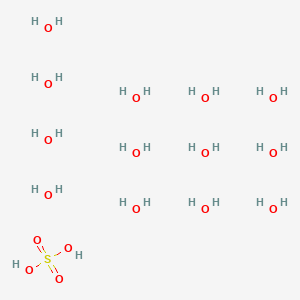

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
